5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a thiophene ring fused with a triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the functionalization of the thiophene ring followed by the formation of the triazole ring. One common method includes the Friedel-Crafts acylation of thiophene derivatives, followed by cyclization reactions to form the triazole ring . The reaction conditions often involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Electrophilic Substitution: The thiophene ring is prone to electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid) for electrophilic substitution, nucleophiles (e.g., amines) for nucleophilic substitution, and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution may yield various substituted thiophene derivatives, while nucleophilic substitution can lead to the formation of different triazole derivatives .
Scientific Research Applications
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene and 3-methylthiophene share structural similarities with 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol.
Triazole Derivatives: Compounds like 1,2,4-triazole and its various substituted derivatives are structurally related to this compound.
Uniqueness
The uniqueness of this compound lies in its combined thiophene and triazole rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRWERUYDGXLLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404720 |
Source
|
Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588674-76-4 |
Source
|
Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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